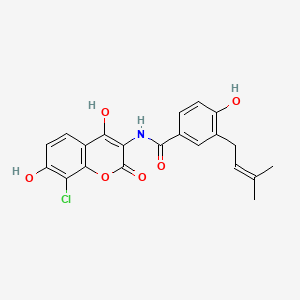
Chlorobiocic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorobiocic acid is a hydroxycoumarin.
Scientific Research Applications
Antibacterial Properties
Chlorobiocic acid, along with 3-(carbobenzoxyamino)-4,7-dihydroxy-8-methylcoumarin, has been identified as inhibitors of DNA gyrase in Micrococcus luteus, a bacterium. These compounds show weak antibacterial activity against M. luteus cells, hinting at potential applications in targeting bacterial infections, though their efficiency is limited due to challenges in cell penetration (Althaus, Dolak, & Reusser, 1988).
Antioxidant and Anti-inflammatory Effects
Chlorogenic acid, a phenolic compound related to this compound, demonstrates significant antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. These properties are highly relevant in the context of metabolic syndrome and associated disorders, suggesting a potential role of this compound derivatives in managing these conditions (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).
Anticarcinogenic Properties
Chlorogenic acid, closely related to this compound, has been investigated for its anti-carcinogenic effects. The literature suggests that it might play a role in reducing the risk of various diseases, including cancer, through its anti-diabetic, anti-inflammatory, and anti-obesity impacts (Tajik, Tajik, Mack, & Enck, 2017).
Role in Food Industry
In the food industry, chlorogenic acid shows promise as a natural molecule for food preservation due to its antimicrobial properties against a range of organisms including bacteria, yeasts, and viruses. This makes it a candidate for use in dietary supplements and functional foods (Wang et al., 2022).
Anti-angiogenic Properties
Chlorogenic acid inhibits vascular endothelial growth factor (VEGF)-induced angiogenesis, suggesting potential use in treatments targeting abnormal blood vessel growth. It affects angiogenic markers and modulates signaling pathways, which could be relevant in therapeutic applications for diseases involving angiogenesis (Lin, Hu, Zhou, & Cheung, 2017).
Electrochemical Analysis
Electrochemical sensors and biosensors have been developed for detecting chlorogenic acid, underlining its significance in health and nutritional research. These methods are efficient for quantifying chlorogenic acid and its derivatives, indicating its importance in various studies (Munteanu & Apetrei, 2021).
Stability and Bioavailability
The stability and bioavailability of chlorogenic acid, which is structurally similar to this compound, have been subjects of research. Understanding its stability under different conditions and its metabolic pathways in the body can inform its effective use in various applications (Dawidowicz & Typek, 2010).
Therapeutic Applications
Chlorogenic acid shows promise in relieving and preventing diabetes mellitus and its complications, such as diabetic nephropathy and retinopathy. This highlights a potential area for this compound derivatives in therapeutic applications (Yan et al., 2020).
properties
CAS RN |
114515-20-7 |
|---|---|
Molecular Formula |
C21H18ClNO6 |
Molecular Weight |
415.826 |
IUPAC Name |
N-(8-chloro-4,7-dihydroxy-2-oxochromen-3-yl)-4-hydroxy-3-(3-methylbut-2-enyl)benzamide |
InChI |
InChI=1S/C21H18ClNO6/c1-10(2)3-4-11-9-12(5-7-14(11)24)20(27)23-17-18(26)13-6-8-15(25)16(22)19(13)29-21(17)28/h3,5-9,24-26H,4H2,1-2H3,(H,23,27) |
InChI Key |
GQENLIMEQYDTDJ-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C=CC(=C1)C(=O)NC2=C(C3=C(C(=C(C=C3)O)Cl)OC2=O)O)O)C |
synonyms |
chlorobiocic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



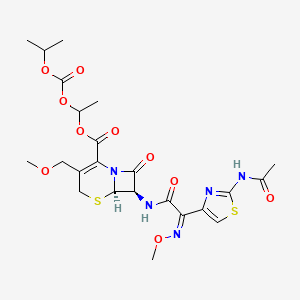

![6-Fluoro-1-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B571010.png)
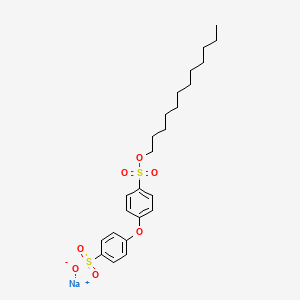
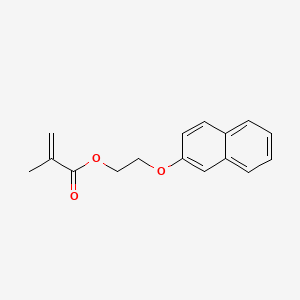
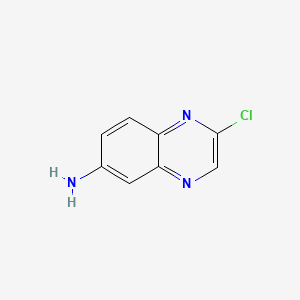

![6-methyl-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B571018.png)
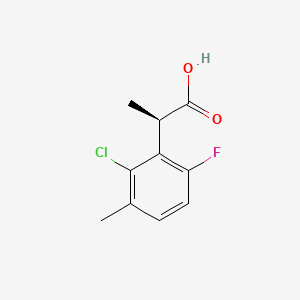
![[4-{4-[Bis(3-phenylpropyl)amino]phenyl}-3-cyano-5-oxo-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-ylidene]propanedinitrile](/img/structure/B571028.png)